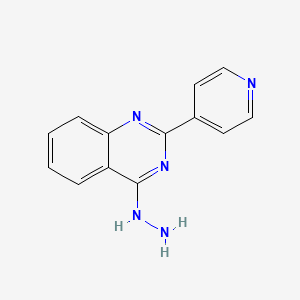

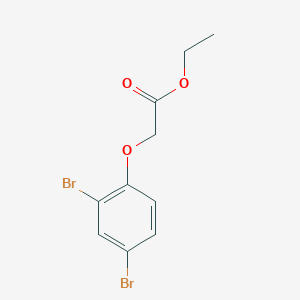

N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, often involves multicomponent reactions (MCRs) that are favored for their efficiency and the ability to form complex molecules in a single step. MCRs are a cornerstone in the synthesis of bioactive pyrazole derivatives due to their pot, atom, and step economy (Diana Becerra, R. Abonía, J. Castillo, 2022).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms within the ring, contributing to their ability to interact with various biological targets. The structural analysis and modifications on the pyrazole core can significantly impact their binding affinity and selectivity towards specific receptors or enzymes, highlighting the importance of molecular structure in the development of therapeutically relevant compounds (Issam Ameziane El Hassani et al., 2023).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and transformations that enable the synthesis of complex molecules with diverse functionalities. These reactions are fundamental in tailoring the chemical properties of the pyrazole core for specific applications, ranging from medicinal chemistry to material science (Z. Kibou et al., 2023).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their application in different fields. These properties can be modulated through structural modifications, affecting their processability, formulation, and biological activity. Understanding the relationship between structure and physical properties is essential for the development of pyrazole-based compounds with optimized performance (Dorota Chlebosz et al., 2023).

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, play a crucial role in assessing the potential of compounds like N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide in various applications, including food engineering, medicine, and pharmacy. These methods are based on spectrophotometry, which monitors the characteristic colors or the discoloration of solutions being analyzed (Munteanu & Apetrei, 2021).

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, including quinoxalines and pyrazolines, are pivotal in drug development due to their wide range of medicinal properties. For instance, pyrazoline derivatives have been identified for their antimicrobial, anti-inflammatory, and anticancer activities. This underscores the importance of N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide and similar compounds in pharmaceutical research (Shaaban, Mayhoub, & Farag, 2012).

Environmental Impact of Brominated Compounds

Research on novel brominated flame retardants and their occurrence in indoor air, dust, and consumer goods highlights the environmental aspect of brominated compounds. This research is crucial for understanding the ecological footprint and potential health impacts of compounds with brominated structural elements (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis and Applications of Pyrazole Derivatives

The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) is significant for developing biologically active molecules. These compounds, including those related to N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, exhibit a broad spectrum of activities, such as antibacterial, anticancer, and antioxidant activities. This highlights the compound's potential in contributing to new therapeutic agents (Becerra, Abonía, & Castillo, 2022).

Eigenschaften

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN4O/c22-18-9-5-14(6-10-18)13-23-26-21(27)20-12-19(24-25-20)17-8-7-15-3-1-2-4-16(15)11-17/h1-13H,(H,24,25)(H,26,27)/b23-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHMAEMHSAWVKV-YDZHTSKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5597471.png)

![2-pyridinyl[2-(2-pyridinylamino)phenyl]amine](/img/structure/B5597490.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine hydrobromide](/img/structure/B5597507.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)

![4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5597528.png)

![(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol](/img/structure/B5597544.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597557.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5597565.png)